molecular formula C12H13N3O3S2 B12493398 Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate

Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate

Cat. No.: B12493398
M. Wt: 311.4 g/mol
InChI Key: MYRZFJOGTDQQFT-UHFFFAOYSA-N
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Description

Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the reaction of 2-phenoxyethyl thiol with a suitable thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate is unique due to its specific structural features and the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C12H13N3O3S2/c1-17-11(16)13-10-14-15-12(20-10)19-8-7-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14,16)

InChI Key

MYRZFJOGTDQQFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=C(S1)SCCOC2=CC=CC=C2

Origin of Product

United States

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